molecular formula C19H22N4O3S B2569233 (4-(Pyrazin-2-yloxy)piperidin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone CAS No. 2034432-77-2

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone

Cat. No. B2569233
CAS RN: 2034432-77-2
M. Wt: 386.47
InChI Key: ANOXITAFBGOVRA-UHFFFAOYSA-N
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Description

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Antagonist Activity

One study investigated the molecular interaction of a similar compound, highlighting its potent and selective antagonist activity for the CB1 cannabinoid receptor. The research utilized conformational analysis and comparative molecular field analysis (CoMFA) to construct three-dimensional quantitative structure-activity relationship models. This study provides insights into the compound's binding interactions, suggesting its utility in understanding receptor-ligand interactions and the development of receptor-specific drugs (Shim et al., 2002).

Synthesis and Chemical Transformations

Several studies focus on the synthesis and transformation of related compounds. For instance, the stereoselective transformation of pyrazinones into substituted analogs of cis-5-amino-6-oxo-2-piperidinemethanol and cis-5-amino-2-piperidinemethanol was explored. These compounds were prepared via Diels–Alder reactions followed by acid methanolysis, showcasing methods for generating potential Substance P antagonists (Rogiers et al., 2003).

Antibacterial and Anticancer Evaluation

The synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reaction with various nucleophiles was studied for potential anticancer evaluation. This research signifies the role of structural modifications in enhancing the biological activity of such compounds, suggesting their application in the development of new therapeutic agents (Gouhar & Raafat, 2015).

Structural and Theoretical Analysis

A study on the thermal, optical, etching, and structural properties of a related compound, including theoretical calculations, offers a comprehensive understanding of its physical and chemical characteristics. Such research is crucial for the application of these compounds in material science and engineering, providing a foundation for designing materials with specific properties (Karthik et al., 2021).

Novel Pyrazole Derivatives

Research into novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives examined their potential as antimicrobial and anticancer agents. This highlights the compound's role in drug discovery, providing valuable insights into designing compounds with enhanced biological activities (Hafez et al., 2016).

properties

IUPAC Name

(4-pyrazin-2-yloxypiperidin-1-yl)-[6-(thiolan-3-yloxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c24-19(14-1-2-17(22-11-14)26-16-5-10-27-13-16)23-8-3-15(4-9-23)25-18-12-20-6-7-21-18/h1-2,6-7,11-12,15-16H,3-5,8-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOXITAFBGOVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CN=C(C=C3)OC4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.